molecular formula C12H16BrNO2 B13086563 (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Katalognummer: B13086563
Molekulargewicht: 286.16 g/mol
InChI-Schlüssel: NZDDZMVKKCNJKE-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral compound characterized by the presence of an amino group, a bromophenyl group, and an ethyl ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-4-(4-bromophenyl)butanoate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the formation of the carbon-nitrogen bond. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of ®-Ethyl 3-amino-4-(4-bromophenyl)butanoate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

®-Ethyl 3-amino-4-(4-bromophenyl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

®-Ethyl 3-amino-4-(4-bromophenyl)butanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-Ethyl 3-amino-4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships are essential to understand its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-Ethyl 3-amino-4-(4-bromophenyl)butanoate is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H16BrNO2

Molekulargewicht

286.16 g/mol

IUPAC-Name

ethyl (3R)-3-amino-4-(4-bromophenyl)butanoate

InChI

InChI=1S/C12H16BrNO2/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3/t11-/m1/s1

InChI-Schlüssel

NZDDZMVKKCNJKE-LLVKDONJSA-N

Isomerische SMILES

CCOC(=O)C[C@@H](CC1=CC=C(C=C1)Br)N

Kanonische SMILES

CCOC(=O)CC(CC1=CC=C(C=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.